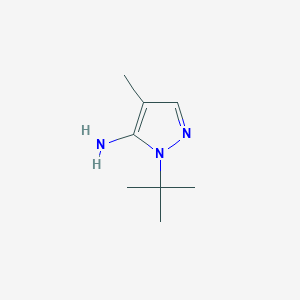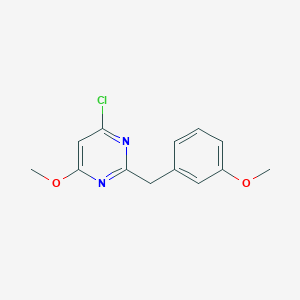
4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a chloro group at the 4-position, a methoxy group at the 6-position, and a 3-methoxybenzyl group at the 2-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine. This reaction typically proceeds in three steps, with the condensation reaction being the most efficient step, resulting in a total yield of 72% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to nucleotides makes it a potential candidate for studying DNA and RNA interactions.
Industry: It can be used in the development of new materials and as a building block for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The chloro and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: This compound is a curcumin analog and shares structural similarities with 4-chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Another pyrimidine derivative with different substituents, highlighting the diversity of pyrimidine compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C13H13ClN2O2 |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
4-chloro-6-methoxy-2-[(3-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O2/c1-17-10-5-3-4-9(6-10)7-12-15-11(14)8-13(16-12)18-2/h3-6,8H,7H2,1-2H3 |
Clé InChI |
AHTGRRIQHUPDOA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC2=NC(=CC(=N2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


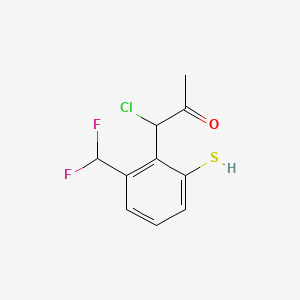
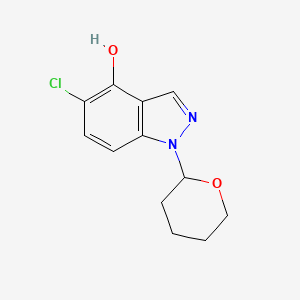
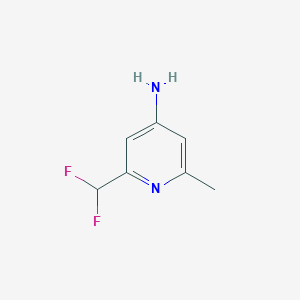
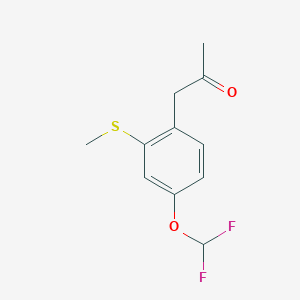
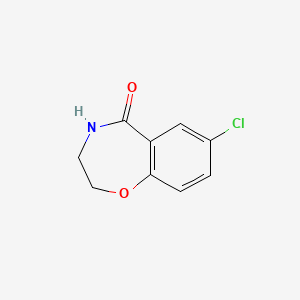
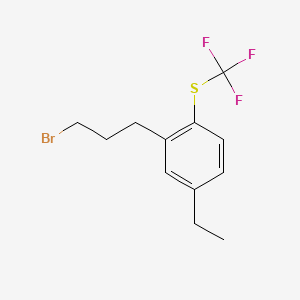
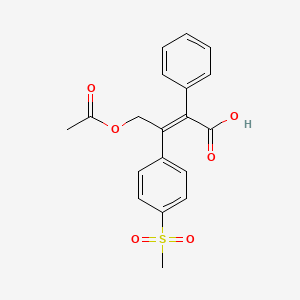
![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
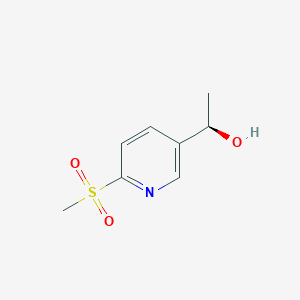
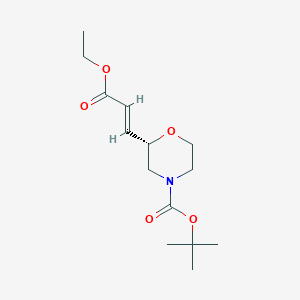
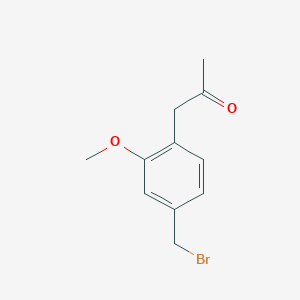
![2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-](/img/structure/B14045070.png)
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
